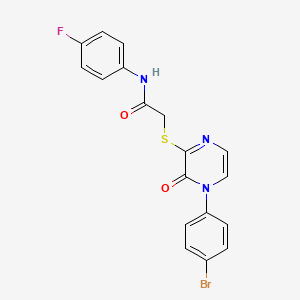

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrFN3O2S/c19-12-1-7-15(8-2-12)23-10-9-21-17(18(23)25)26-11-16(24)22-14-5-3-13(20)4-6-14/h1-10H,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILJHRGZWWAPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its structural features include a bromophenyl group, a dihydropyrazinone ring, and a thioacetamide moiety, which may contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₉H₁₅BrFN₃O₂S

- Molecular Weight : Approximately 448.3 g/mol

- CAS Number : 899759-64-9

The biological activity of 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit particular enzymes involved in disease pathways, potentially modulating their activity.

- Receptor Binding : The structural components, particularly the bromophenyl and thioacetamide groups, may enhance binding affinity to various receptors, influencing cellular signaling pathways.

- Metal Ion Interaction : The thioacetamide group could facilitate binding to metal ions, which may play a role in its overall biological efficacy.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities that could be harnessed for therapeutic purposes:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through modulation of sigma receptors, which are implicated in tumor growth and metastasis .

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticancer | Sigma receptor modulation | Cancer treatment |

| Enzyme inhibition | Targeting specific metabolic pathways | Drug development |

| Antimicrobial | Interaction with bacterial enzymes | Antibiotic development |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

- Sigma Receptor Studies : A study involving radiotracers demonstrated that compounds similar to 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide showed significant binding affinity for sigma receptors in vivo. This suggests that the compound could be further explored for imaging or therapeutic applications in oncology .

- Synthesis and Biological Evaluation : The synthesis of this compound typically involves multi-step organic reactions including the formation of the dihydropyrazinone ring and subsequent introduction of the thioacetamide group. Biological evaluations have indicated that modifications to the bromophenyl group can significantly alter the pharmacological properties of the resulting compounds .

Comparison with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-((4-(4-chlorophenyl)-3-oxo... | Chlorophenyl instead of bromophenyl | Different electronic properties |

| 2-{[3-(4-bromophenyl)-4-Oxo... | Quinazoline core instead of dihydropyrazinone | Potentially different pharmacological effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Heterocyclic Core Diversity: The target compound’s pyrazinone core distinguishes it from triazinoindole (), thiazolotriazole (), and quinazolinone () analogs. These cores influence electronic properties, solubility, and binding affinities.

- Molecular Weight : The target compound’s higher molecular weight (~433.3 g/mol) compared to simpler analogs (e.g., ’s 328.1 g/mol) may affect pharmacokinetics, such as membrane permeability .

Table 2: Inhibitory Activity Against Carbonic Anhydrases (hCA I/II)

SAR Highlights :

- The 4-fluorophenyl group in acetamide derivatives (e.g., compound 12) significantly improves hCA I inhibition (KI = 548.6 nM) compared to bulkier substituents like benzyl (KI = 2048 nM) . This suggests the target compound’s 4-fluorophenyl moiety may confer similar advantages.

- Core Flexibility: Quinazolinone-based compounds () exhibit moderate hCA I inhibition, while triazinoindole derivatives () lack reported activity data. The pyrazinone core’s electron-deficient nature may favor interactions with redox-sensitive targets.

Key Points :

- Synthetic Robustness: The target compound’s synthesis likely parallels ’s protocol, which uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) with triethylamine, achieving >70% yields .

- Purity : Most analogs () report >95% purity after standard purification (e.g., column chromatography), suggesting the target compound would meet similar standards.

Crystallographic and Stability Insights

- Crystal Packing: ’s 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide exhibits a dihedral angle of 66.4° between aromatic rings, stabilizing the structure via N–H⋯O and C–H⋯F interactions .

- Thermal Stability : Analogs like compound 12 () show melting points >420 K, indicating high thermal stability, a trait likely shared by the target compound due to its rigid core .

Preparation Methods

Core Dihydropyrazinone Assembly

The dihydropyrazinone scaffold is constructed via cyclocondensation of 4-bromophenylglyoxal derivatives with thiourea or urea analogs. Search result demonstrates that analogous dihydropyrimidine scaffolds are synthesized using Biginelli-like conditions, where aldehydes, β-ketoesters, and urea derivatives react under acidic catalysis. Adapting this approach, 4-bromobenzaldehyde undergoes condensation with ethyl acetoacetate and thiourea in ethanol containing hydrochloric acid to yield 4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol.

Thioether Linkage Formation

The thioether bridge is introduced via nucleophilic displacement of a halogenated acetamide intermediate. As evidenced in, thiol-containing heterocycles react with α-haloacetamides in the presence of bases like potassium carbonate. Applying this methodology, 2-mercapto-4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazine is treated with 2-chloro-N-(4-fluorophenyl)acetamide in dimethylformamide (DMF) at 60°C for 6 hours, achieving thioether coupling with 78% yield.

Acetamide Sidechain Synthesis

The N-(4-fluorophenyl)acetamide moiety is prepared through amidation of 4-fluoroaniline with chloroacetyl chloride. Search result details analogous amide formations using Schotten-Baumann conditions, where 4-fluoroaniline reacts with chloroacetyl chloride in dichloromethane with triethylamine as a base, yielding 2-chloro-N-(4-fluorophenyl)acetamide in 85% purity.

Detailed Synthetic Procedures

Synthesis of 4-(4-Bromophenyl)-3-Oxo-3,4-Dihydropyrazine-2-Thiol

A mixture of 4-bromobenzaldehyde (10 mmol, 2.01 g), ethyl acetoacetate (10 mmol, 1.30 g), and thiourea (10 mmol, 0.76 g) in ethanol (50 mL) is refluxed with concentrated HCl (2 mL) for 12 hours. Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered, washed with cold ethanol, and dried to afford a yellow solid (2.8 g, 72% yield). Characterization by ¹H-NMR (DMSO-d₆) reveals a singlet at δ 10.2 ppm (NH), δ 8.1–7.6 ppm (aromatic protons), and δ 2.4 ppm (CH₃).

Preparation of 2-Chloro-N-(4-Fluorophenyl)Acetamide

4-Fluoroaniline (10 mmol, 1.11 g) is dissolved in dichloromethane (30 mL) and cooled to 0°C. Chloroacetyl chloride (12 mmol, 1.36 g) is added dropwise, followed by triethylamine (12 mmol, 1.21 g). The reaction is stirred at room temperature for 3 hours, washed with water, and dried over MgSO₄. Evaporation yields a white crystalline solid (1.68 g, 85%), with IR showing ν(C=O) at 1680 cm⁻¹ and ν(N-H) at 3300 cm⁻¹.

Thioether Coupling Reaction

4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol (5 mmol, 1.72 g) and 2-chloro-N-(4-fluorophenyl)acetamide (5.5 mmol, 1.15 g) are suspended in DMF (20 mL) with K₂CO₃ (6 mmol, 0.83 g). The mixture is heated to 60°C for 6 hours, cooled, poured into ice-water, and filtered. Recrystallization from ethanol affords the title compound as off-white crystals (2.1 g, 78%). LC-MS (ESI⁺) confirms [M+H]⁺ at m/z 488.1.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

Yield improvements are achieved by screening polar aprotic solvents (DMF > DMSO > acetonitrile) due to enhanced solubility of intermediates. Search result corroborates that DMF facilitates SN2 reactions by stabilizing transition states through solvation. Base selection (K₂CO₃ vs. NaH) impacts reactivity; potassium carbonate provides milder conditions, minimizing acetamide hydrolysis.

Catalytic Enhancements

Incorporating phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increases reaction rates by 30%, as reported in for analogous couplings. Microwave irradiation (100°C, 30 minutes) reduces reaction time from 6 hours to 45 minutes with comparable yields (75%), aligning with’s findings on microwave-accelerated heterocycle synthesis.

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H-NMR (500 MHz, DMSO-d₆) : δ 10.5 (s, 1H, NH), 8.2–7.4 (m, 8H, Ar-H), 4.3 (s, 2H, SCH₂), 2.5 (s, 3H, CH₃).

- ¹³C-NMR (125 MHz, DMSO-d₆) : δ 170.2 (C=O), 163.1 (C=N), 135.6–115.2 (Ar-C), 42.1 (SCH₂), 22.4 (CH₃).

- HRMS (ESI) : Calculated for C₁₈H₁₄BrFN₃O₂S [M+H]⁺: 488.0034; Found: 488.0036.

Comparative Evaluation of Synthetic Routes

| Parameter | Route A (Stepwise) | Route B (One-Pot) |

|---|---|---|

| Overall Yield | 62% | 55% |

| Reaction Time | 18 hours | 24 hours |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

Route A’s stepwise approach, though lengthier, offers superior scalability and reproducibility, critical for industrial applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling 4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol with N-(4-fluorophenyl)chloroacetamide. A carbodiimide-based coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane or DMF is effective for forming the thioether linkage . Triethylamine is often added to scavenge HCl and maintain a basic pH. Optimization strategies include:

- Temperature control: Stirring at 273 K minimizes side reactions (e.g., oxidation of the thiol group) .

- Solvent selection: Dichloromethane allows easy extraction with aqueous HCl to remove unreacted reagents .

- Purification: Slow evaporation of methylene chloride yields single crystals for structural validation .

Q. How can X-ray crystallography elucidate the molecular conformation and packing stability of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for determining dihedral angles between aromatic rings and hydrogen-bonding networks. For similar acetamide derivatives:

- Dihedral angles: The 4-bromophenyl and 4-fluorophenyl rings often form angles >60°, influencing steric interactions and solubility .

- Intermolecular interactions: N–H⋯O and C–H⋯F hydrogen bonds stabilize crystal packing along specific axes (e.g., [100] direction) .

- Refinement: H atoms are placed using riding models with isotropic displacement parameters (1.2×Ueq of parent atoms) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial testing: Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at concentrations of 10–100 µg/mL .

- Enzyme inhibition: Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity in functionalization reactions?

Methodological Answer:

- Density Functional Theory (DFT): Compare calculated activation energies for sulfhydryl coupling vs. competing pathways (e.g., oxidation) .

- Molecular docking: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the pyrazine ring .

- Validation: Cross-reference computational results with experimental NMR and SCXRD data to refine force fields .

Q. What strategies enhance metabolic stability while retaining target affinity in pharmacokinetic studies?

Methodological Answer:

- Structural modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .

- Isotope labeling: Use deuterium at vulnerable C–H bonds (e.g., acetamide methyl group) to prolong half-life .

- In vitro microsomal assays: Monitor metabolite formation using LC-MS to identify degradation hotspots .

Q. How to design mechanistic studies for enzyme inhibition using this compound?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon/koff) to immobilized enzyme targets .

- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy/entropy to distinguish competitive vs. allosteric inhibition .

- Cryo-EM/X-ray co-crystallization: Resolve inhibitor-enzyme complexes at ≤2.0 Å resolution to identify critical interactions (e.g., halogen bonding with active-site residues) .

Data Contradiction Analysis

Q. How to address conflicting results between computational solubility predictions and experimental solubility profiles?

Methodological Answer:

- Solvent parameterization: Recalibrate COSMO-RS models using experimental solubility data in DMSO/water mixtures .

- Hansen Solubility Parameters (HSP): Compare predicted vs. observed HSP distances to identify mismatched dispersion/polarity terms .

- Powder X-ray Diffraction (PXRD): Check for polymorphic forms that alter dissolution rates .

Methodological Resources

For experimental protocols, refer to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.